1-(2,4-Diethoxypyrimidin-5-yl)-3-phenylurea
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Overview
Description
1-(2,4-Diethoxypyrimidin-5-yl)-3-phenylurea is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with diethoxy groups at positions 2 and 4, and a phenylurea moiety at position 5. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 1-(2,4-Diethoxypyrimidin-5-yl)-3-phenylurea typically involves the reaction of 2,4-diethoxypyrimidine with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of automated reactors and continuous flow systems to optimize yield and purity.
Chemical Reactions Analysis
1-(2,4-Diethoxypyrimidin-5-yl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethoxy groups can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding pyrimidine and phenylurea derivatives.
Scientific Research Applications
1-(2,4-Diethoxypyrimidin-5-yl)-3-phenylurea has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(2,4-Diethoxypyrimidin-5-yl)-3-phenylurea involves its interaction with specific molecular targets in biological systems. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2,4-Diethoxypyrimidin-5-yl)-3-phenylurea can be compared with other pyrimidine derivatives such as:
2,4-Dimethoxypyrimidine: Similar in structure but with methoxy groups instead of diethoxy groups.
5-Phenylpyrimidine: Lacks the diethoxy substituents and has different chemical properties.
1-(2,4-Dimethoxypyrimidin-5-yl)-3-phenylurea: A closely related compound with methoxy groups, which may have different reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(2,4-diethoxypyrimidin-5-yl)-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-3-21-13-12(10-16-15(19-13)22-4-2)18-14(20)17-11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KISWEVITFXPTRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC=C1NC(=O)NC2=CC=CC=C2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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